molecular formula C11H15NO4 B1214594 Mephenesin carbamate CAS No. 533-06-2

Mephenesin carbamate

Cat. No.: B1214594
CAS No.: 533-06-2
M. Wt: 225.24 g/mol
InChI Key: KRPAJLYSLFNDOA-UHFFFAOYSA-N
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Description

Mephenesin carbamate is a centrally acting muscle relaxant. It is a derivative of mephenesin, which is known for its muscle relaxant properties. This compound is used to treat muscle spasticity and is known for its ability to produce transient muscle relaxation and paralysis via central nervous system depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mephenesin carbamate involves the reaction of mephenesin with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields this compound as the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Mephenesin carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mephenesin carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on muscle spasticity and central nervous system depression.

    Medicine: Used in the treatment of muscle spasticity in conditions such as Parkinson’s disease and multiple sclerosis.

    Industry: Employed in the formulation of muscle relaxant medications.

Mechanism of Action

The exact mechanism of action of mephenesin carbamate is not fully understood. it is known to reduce neuronal excitability, leading to decreased action potentials to muscle fibers, which ultimately produces a reduction in spasticity. It has been observed to block both inward sodium and inward calcium currents in neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mephenesin carbamate is unique in its specific central nervous system depressant effects and its ability to produce transient muscle relaxation and paralysis. Its use has been largely replaced by methocarbamol due to better absorption and fewer side effects .

Properties

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-4-2-3-5-10(8)15-6-9(13)7-16-11(12)14/h2-5,9,13H,6-7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAJLYSLFNDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023823
Record name 2-Hydroxy-3-(o-tolyloxy)propyl carbamate
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-06-2
Record name 1,2-Propanediol, 3-(2-methylphenoxy)-, 1-carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=533-06-2
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Record name Mephenesin carbamate
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Record name Mephenesin carbamate
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Record name 2-Hydroxy-3-(o-tolyloxy)propyl carbamate
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Record name 2-hydroxy-3-(o-tolyloxy)propyl carbamate
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Record name MEPHENESIN CARBAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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